molecular formula C19H20FN3O5 B12017190 4-Fluoro-N-(2-oxo-2-(2-(3,4,5-trimethoxybenzylidene)hydrazino)ethyl)benzamide CAS No. 765278-17-9

4-Fluoro-N-(2-oxo-2-(2-(3,4,5-trimethoxybenzylidene)hydrazino)ethyl)benzamide

Cat. No.: B12017190
CAS No.: 765278-17-9
M. Wt: 389.4 g/mol
InChI Key: YRPHCOBCMPPLOH-LSHDLFTRSA-N
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Description

4-Fluoro-N-(2-oxo-2-(2-(3,4,5-trimethoxybenzylidene)hydrazino)ethyl)benzamide is a synthetic organic compound with the molecular formula C19H20FN3O5 and a molecular weight of 389.387 g/mol . This compound is characterized by the presence of a fluorine atom, a benzamide group, and a hydrazone linkage, which contribute to its unique chemical properties.

Preparation Methods

The synthesis of 4-Fluoro-N-(2-oxo-2-(2-(3,4,5-trimethoxybenzylidene)hydrazino)ethyl)benzamide typically involves multiple steps, including the formation of the hydrazone linkage and the introduction of the fluorine atom. The synthetic route may involve the following steps:

Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production, including the use of automated reactors and continuous flow processes to ensure high yield and purity.

Chemical Reactions Analysis

4-Fluoro-N-(2-oxo-2-(2-(3,4,5-trimethoxybenzylidene)hydrazino)ethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-Fluoro-N-(2-oxo-2-(2-(3,4,5-trimethoxybenzylidene)hydrazino)ethyl)benzamide has a wide range of scientific research applications, including:

    Chemistry: This compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.

    Medicine: Research on this compound includes its potential use as a therapeutic agent for various diseases, including cancer and inflammatory conditions, due to its unique chemical structure and biological activity.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-Fluoro-N-(2-oxo-2-(2-(3,4,5-trimethoxybenzylidene)hydrazino)ethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, leading to changes in cellular signaling pathways .

Comparison with Similar Compounds

4-Fluoro-N-(2-oxo-2-(2-(3,4,5-trimethoxybenzylidene)hydrazino)ethyl)benzamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity.

Properties

CAS No.

765278-17-9

Molecular Formula

C19H20FN3O5

Molecular Weight

389.4 g/mol

IUPAC Name

4-fluoro-N-[2-oxo-2-[(2E)-2-[(3,4,5-trimethoxyphenyl)methylidene]hydrazinyl]ethyl]benzamide

InChI

InChI=1S/C19H20FN3O5/c1-26-15-8-12(9-16(27-2)18(15)28-3)10-22-23-17(24)11-21-19(25)13-4-6-14(20)7-5-13/h4-10H,11H2,1-3H3,(H,21,25)(H,23,24)/b22-10+

InChI Key

YRPHCOBCMPPLOH-LSHDLFTRSA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=N/NC(=O)CNC(=O)C2=CC=C(C=C2)F

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=NNC(=O)CNC(=O)C2=CC=C(C=C2)F

Origin of Product

United States

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